molecular formula C8H3BrCl2F2O B14754245 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone

1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone

Cat. No.: B14754245
M. Wt: 303.91 g/mol
InChI Key: VMWGGCRBDARKGB-UHFFFAOYSA-N
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Description

1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromo-2,3-dichlorobenzene.

    Ketone Formation: The final step involves the formation of the ethanone group, which can be achieved through various methods, including Friedel-Crafts acylation using acetyl chloride and aluminum chloride as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: Corresponding alcohols.

    Oxidation Products: Carboxylic acids or other oxidized forms.

Scientific Research Applications

1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Altering Cellular Processes: Influencing cellular functions such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

  • 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane
  • (6-Bromo-2,3-dichlorophenyl)(pyrrolidin-1-yl)methanone
  • (6-Bromo-2,3-dichlorophenyl)boronic acid

Uniqueness: 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

Molecular Formula

C8H3BrCl2F2O

Molecular Weight

303.91 g/mol

IUPAC Name

1-(6-bromo-2,3-dichlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3BrCl2F2O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H

InChI Key

VMWGGCRBDARKGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)C(=O)C(F)F)Br

Origin of Product

United States

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